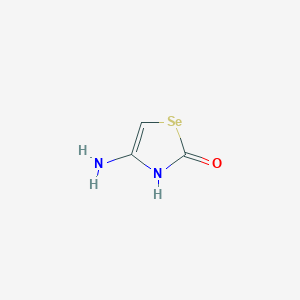![molecular formula C19H17N3O2 B15162568 Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- CAS No. 821784-39-8](/img/structure/B15162568.png)
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is a compound of significant interest in the field of organic chemistry. This compound features a benzamide core structure with a 4-methoxyphenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-, can be achieved through direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, but on a larger scale. The use of ultrasonic irradiation and green catalysts like diatomite earth@IL/ZrCl4 can be scaled up for industrial applications, ensuring efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Also exhibits significant biological activities.
Benzimidazole Derivatives: These compounds have extensive therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.
Uniqueness
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a benzamide core with a 4-methoxyphenyl group and a pyridinyl group makes it a versatile and valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821784-39-8 |
|---|---|
Molekularformel |
C19H17N3O2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-18-7-5-16(6-8-18)22-17-10-15(11-21-12-17)13-3-2-4-14(9-13)19(20)23/h2-12,22H,1H3,(H2,20,23) |
InChI-Schlüssel |
PHQIODSUHZHHDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


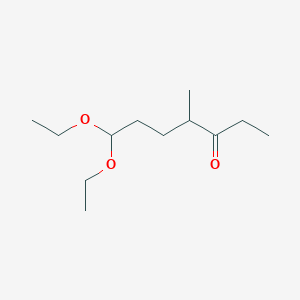
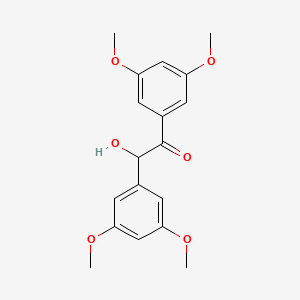
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
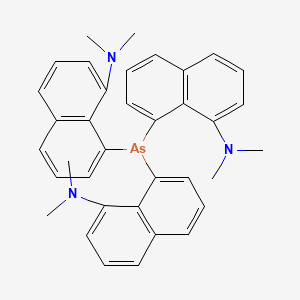
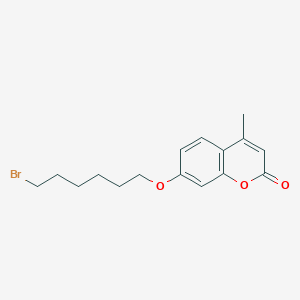
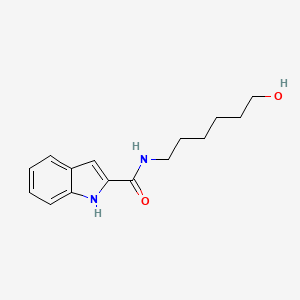
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
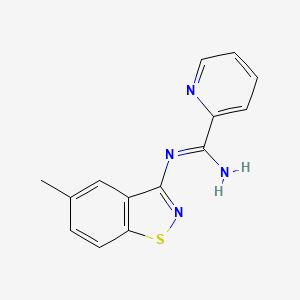
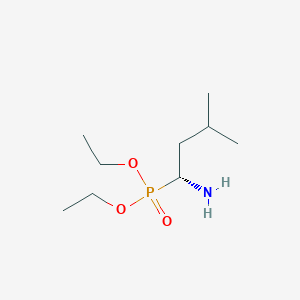
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
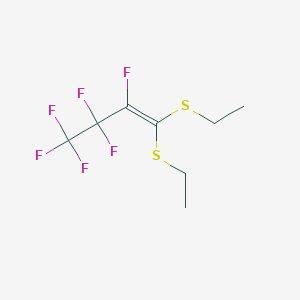

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
